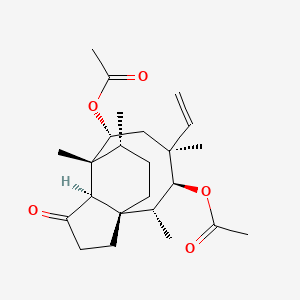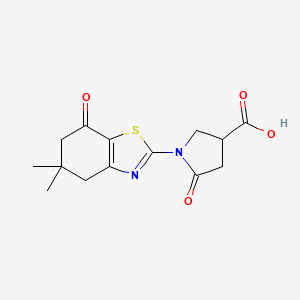
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride
Übersicht
Beschreibung
“4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” is likely a derivative of piperidine, a common organic compound used in chemical synthesis . Piperidine derivatives are often used as reagents or building blocks in the synthesis of more complex chemical compounds .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” are not available, chloromethyl compounds are generally synthesized through nucleophilic substitution reactions . For example, 4-(Chloromethyl)pyridine hydrochloride can be synthesized from 4-methylpyridine .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a chloromethyl group attached to the ring .Chemical Reactions Analysis
Chloromethyl compounds, like “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride”, are typically reactive due to the presence of the chloromethyl group. They can undergo various reactions, including nucleophilic substitution and elimination reactions .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride: is utilized as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide. The group can be introduced in the presence of a base, such as tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting groups. It can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis. Its reactivity with various organic substrates allows for the creation of complex molecules that are essential in the development of new organic compounds with potential applications in different fields of chemistry .
Pharmaceuticals
In the pharmaceutical industry, 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride is used in the synthesis of various drug molecules. Its role as an intermediate can lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Agrochemicals
The compound finds application in the agrochemical sector where it is used to synthesize pesticides, herbicides, and fungicides. These agrochemicals play a crucial role in protecting crops from pests and diseases, thereby contributing to food security .
Material Science
Researchers use this chemical in the field of material science, particularly in the synthesis of novel materials with unique properties. These materials could have applications in electronics, coatings, and as additives in various industrial processes .
Analytical Chemistry
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride: can be used in analytical chemistry as a derivatization agent for the analysis of complex mixtures. It helps in modifying compounds to make them more detectable by analytical instruments .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1,4-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8(7-9)3-5-10(2)6-4-8;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJKMIMYBNTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)








![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)